3,6-Difluoro-2-iodotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-2-iodotoluene is an organic compound with the molecular formula C7H5F2I It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Difluoro-2-iodotoluene can be synthesized through various methods. One common approach involves the fluorination of 2-iodotoluene using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Selectfluor: Used for fluorination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Used in oxidation reactions to modify the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted toluenes.
Scientific Research Applications
3,6-Difluoro-2-iodotoluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-iodotoluene in chemical reactions involves the activation of the iodine atom, which can act as a leaving group in substitution reactions. The presence of fluorine atoms can influence the compound’s reactivity by altering the electron density on the aromatic ring . In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodotoluene: Lacks fluorine atoms, making it less reactive in certain reactions.
3,5-Difluorotoluene: Does not contain an iodine atom, limiting its use in coupling reactions.
4-Fluoro-2-iodotoluene: Similar structure but different fluorine atom positions, leading to different reactivity.
Properties
Molecular Formula |
C7H5F2I |
---|---|
Molecular Weight |
254.02 g/mol |
IUPAC Name |
1,4-difluoro-2-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H5F2I/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
InChI Key |
CXVIGLRUTXFGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.